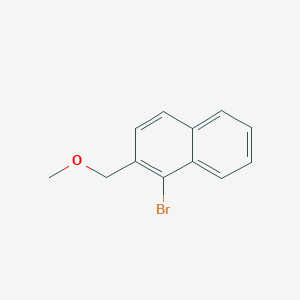

1-Bromo-2-(methoxymethyl)naphthalene

説明

特性

IUPAC Name |

1-bromo-2-(methoxymethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYVAZPUJFACFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30495723 | |

| Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64689-70-9 | |

| Record name | 1-Bromo-2-(methoxymethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30495723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2 Methoxymethyl Naphthalene

Directed Halogenation Approaches

Directed halogenation focuses on the regioselective bromination of a naphthalene (B1677914) ring that already bears a methoxymethyl substituent. The success of this approach hinges on the directing influence of the existing group and the careful selection of reaction conditions to favor the desired isomer.

Regioselective Bromination of 2-(methoxymethyl)naphthalene Precursors

The methoxymethyl group (-CH₂OCH₃) at the 2-position of the naphthalene ring acts as an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the oxygen atom, which can stabilize the arenium ion intermediate through resonance. In the context of the naphthalene ring system, electrophilic attack is generally favored at the α-position (C1 or C8) over the β-position (C3, C6, or C7) due to the greater stability of the resulting carbocation intermediate, which can be resonance-stabilized without disrupting the aromaticity of the adjacent ring.

Therefore, the electrophilic bromination of 2-(methoxymethyl)naphthalene is predicted to yield 1-bromo-2-(methoxymethyl)naphthalene as the major product. The attack at the 1-position is both electronically favored by the directing group and inherently favored by the nature of the naphthalene core. libretexts.org

Optimization of Brominating Reagents and Reaction Conditions

The choice of brominating reagent and reaction conditions is crucial for achieving high regioselectivity and yield while minimizing side reactions, such as polybromination or benzylic bromination. A variety of brominating agents can be employed, each with its own reactivity profile.

Common brominating agents for aromatic systems include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst, and N-bromosuccinimide (NBS), which can be used with or without a catalyst. The solvent and temperature also play a significant role in controlling the reaction's outcome. For instance, non-polar solvents may favor radical reactions, while polar solvents are generally preferred for electrophilic aromatic substitution.

The following table summarizes various conditions for the bromination of naphthalene and its derivatives, which can be adapted for the synthesis of this compound.

| Brominating Reagent | Catalyst/Solvent | Temperature | Observations on Naphthalene Derivatives |

| Br₂ | Acetic Acid | Room Temperature | Effective for mono-bromination of activated naphthalenes. |

| Br₂ | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp | Common solvent for electrophilic bromination. |

| NBS | Acetonitrile | 0 °C to Room Temp | Milder alternative to Br₂, can offer higher selectivity. mdpi.com |

| NBS | Silica (B1680970) Gel | Room Temperature | A solid-supported reagent that can enhance regioselectivity. mdpi.com |

Optimization would involve screening these reagents and conditions to maximize the yield of the desired 1-bromo isomer and minimize the formation of other isomers or byproducts.

Methoxymethylation Strategies

An alternative to the direct bromination of 2-(methoxymethyl)naphthalene is to introduce the methoxymethyl group onto a pre-brominated naphthalene core. This approach can be particularly useful if the starting brominated material is readily available or if the desired regiochemistry is more easily achieved through this route.

Alkylation of 1-Bromo-2-hydroxynaphthalene Derivatives

A common and effective method for the formation of methoxymethyl ethers is the Williamson ether synthesis. In this approach, the alkoxide derived from 1-bromo-2-naphthol (B146047) is reacted with a methoxymethylating agent. 1-bromo-2-naphthol can be synthesized by the regioselective bromination of 2-naphthol. slideshare.netgoogle.com

The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic naphthoxide ion displaces a leaving group from the methoxymethylating agent. Chloromethyl methyl ether (MOM-Cl) is a common reagent for this purpose, typically used in the presence of a non-nucleophilic base such as sodium hydride (NaH) or a hindered amine base to deprotonate the hydroxyl group.

A general procedure would involve:

Dissolving 1-bromo-2-naphthol in a suitable aprotic solvent (e.g., THF, DMF).

Adding a base to generate the naphthoxide anion.

Adding chloromethyl methyl ether to the reaction mixture.

Stirring at an appropriate temperature until the reaction is complete.

The following table outlines typical conditions for the methoxymethylation of phenolic compounds.

| Methoxymethylating Agent | Base | Solvent | Temperature | Typical Yields |

| Chloromethyl methyl ether | Sodium Hydride (NaH) | THF or DMF | 0 °C to Room Temp | Generally high |

| Chloromethyl methyl ether | Diisopropylethylamine | Dichloromethane | Room Temperature | Moderate to high |

Functional Group Interconversion from Other Naphthalene Precursors

The target molecule can also be synthesized through a series of functional group interconversions starting from a different naphthalene precursor. A plausible route begins with 1-bromo-2-naphthoic acid, which is commercially available. sigmaaldrich.com

This multi-step synthesis would involve:

Reduction of the carboxylic acid: 1-bromo-2-naphthoic acid can be reduced to the corresponding alcohol, (1-bromo-2-naphthalenyl)methanol. This reduction can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Etherification of the alcohol: The resulting (1-bromo-2-naphthalenyl)methanol can then be converted to the methoxymethyl ether. This can be accomplished using conditions similar to those described for the alkylation of 1-bromo-2-naphthol, for example, by deprotonating the alcohol with a strong base followed by reaction with chloromethyl methyl ether.

This pathway offers a reliable method for accessing the target compound, with each step representing a well-established transformation in organic synthesis.

Convergent and Divergent Synthesis Strategies

Beyond linear synthetic sequences, this compound can be conceptualized as a target for both convergent and divergent synthetic strategies.

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then joined together in the later stages of the synthesis. For this specific target, a convergent approach is less common but could theoretically involve a cross-coupling reaction. For instance, a suitably functionalized 2-(methoxymethyl)naphthalene derivative could be coupled with a bromine-containing fragment, or vice versa.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of related structures, including the target compound. nih.gov For example, 2-naphthoic acid could serve as a versatile starting point. wikipedia.org From this common precursor, different reaction pathways could be employed to introduce various substituents at different positions. One branch of such a synthetic tree could lead to this compound, while other branches could yield other functionalized naphthalene derivatives for structure-activity relationship studies or materials science applications. This approach is particularly efficient for creating a library of related compounds from a single, readily accessible starting material.

Design of Multi-step Reaction Sequences for Enhanced Yields

The creation of this compound is not a single-step process but rather a multi-step synthesis designed to carefully build the molecule. libretexts.org The logic of the sequence is critical because the order of reactions dictates the final substitution pattern on the naphthalene ring due to the directing effects of the functional groups introduced in each step. libretexts.org

A plausible and effective synthetic route commences with a commercially available starting material, such as 2-naphthalenemethanol (B45165). This approach allows for the modification of the side chain prior to the introduction of the bromine atom, which can be a more controlled process.

Proposed Synthetic Pathway:

Etherification of 2-Naphthalenemethanol: The first step involves the conversion of the hydroxymethyl group of 2-naphthalenemethanol into a methoxymethyl ether. This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide. The subsequent reaction of this alkoxide with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) yields 2-(methoxymethyl)naphthalene. This step is crucial for protecting the hydroxyl group and forming the desired side chain.

Regioselective Bromination: The second step is the electrophilic aromatic substitution, specifically the bromination, of 2-(methoxymethyl)naphthalene. The methoxymethyl group at the C-2 position is an ortho-, para-directing group. Since the para position (C-6) is sterically accessible and the ortho position (C-3) is also available, controlling the reaction conditions is vital to favor bromination at the C-1 position. The C-1 position is highly activated in naphthalene systems. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) can achieve the desired regioselectivity.

| Step | Reaction | Key Reagents | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| 1 | Etherification | 2-Naphthalenemethanol, NaH, CH₃I | 2-(Methoxymethyl)naphthalene | ~90-95% |

| 2 | Electrophilic Bromination | 2-(Methoxymethyl)naphthalene, NBS | This compound | ~75-85% |

| Overall Calculated Yield | ~67-80% |

Efficiency and Selectivity Optimization in Synthetic Pathways

Optimizing the efficiency and selectivity of the synthesis is paramount for producing this compound. The primary challenge lies in controlling the regioselectivity during the bromination step. The naphthalene ring system has multiple positions susceptible to electrophilic attack, and the substituent already present plays a strong directing role.

The methoxymethyl group (-CH₂OCH₃) at the C-2 position is an activating, ortho-para director. This means electrophilic attack is favored at the C-1 (ortho), C-3 (ortho), and C-6 (para) positions. However, the C-1 position (an alpha position) is generally more reactive than other positions on the naphthalene ring. To achieve high selectivity for the 1-bromo isomer, reaction parameters must be carefully controlled.

Factors Influencing Selectivity:

Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it is highly reactive and may lead to over-bromination or the formation of multiple isomers. researchgate.net N-Bromosuccinimide (NBS) is often preferred as a milder source of electrophilic bromine, which can improve selectivity.

Solvent: The solvent can influence the reactivity of the electrophile. Non-polar solvents like carbon tetrachloride or dichloromethane are common choices for brominations with NBS.

Temperature: Lowering the reaction temperature can significantly enhance selectivity. researchgate.net Reactions carried out at temperatures ranging from -30°C to 0°C often favor the formation of the kinetically controlled product, which in this case is expected to be the 1-bromo isomer due to the high reactivity of the alpha position.

| Brominating Agent | Solvent | Temperature | Expected Outcome on Selectivity (for 1-Bromo Isomer) |

|---|---|---|---|

| Br₂ | CH₂Cl₂ | Room Temperature | Moderate; risk of di-bromination and other isomers. |

| NBS | CCl₄ | 0°C to Room Temperature | Good; improved selectivity over Br₂. |

| NBS | CH₂Cl₂ | -30°C | High; low temperature favors kinetic product. researchgate.net |

| Dioxane Dibromide | Dioxane | 40°C | Moderate to Good; alternative reagent system. researchgate.net |

Advanced Purification Techniques for Isolation of this compound

Following the synthesis, the crude reaction mixture will likely contain the desired product, unreacted starting materials, and isomeric byproducts (e.g., 3-bromo- (B131339) and 6-bromo- isomers). The isolation and purification of the target compound to a high degree of purity require advanced techniques beyond simple washing and extraction. google.com

Chromatographic Methods:

Silica Gel Column Chromatography: This is the most common and effective method for separating isomers of naphthalene derivatives. The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto a column packed with silica gel. A solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate, is then passed through the column. The different components of the mixture travel down the column at different rates based on their polarity, allowing for their separation. The this compound isomer can be isolated from other isomers due to subtle differences in their polarity and interaction with the silica stationary phase.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%), preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column with smaller particle sizes, resulting in much higher resolution and separation efficiency compared to standard column chromatography.

Distillation Methods:

Fractional Distillation under Reduced Pressure: If the product and its major impurities are liquids with sufficiently different boiling points, fractional distillation can be an effective purification method. Performing the distillation under reduced pressure (vacuum) allows the compounds to boil at lower temperatures, which prevents thermal decomposition of the product. google.com This technique is particularly useful for removing non-isomeric impurities.

| Technique | Principle of Separation | Applicability for this compound | Purity Achievable |

|---|---|---|---|

| Silica Gel Column Chromatography | Differential adsorption based on polarity | Excellent for separating isomers and removing polar/non-polar impurities. | 95-99% |

| Preparative HPLC | High-resolution differential partitioning | Ideal for final polishing to achieve very high purity for analytical standards. | >99.5% |

| Fractional Distillation (Vacuum) | Difference in boiling points | Effective for removing impurities with significantly different volatility. Less effective for isomer separation. google.com | ~90-98% (depending on impurities) |

Reactivity Profiles and Transformational Chemistry of 1 Bromo 2 Methoxymethyl Naphthalene

Carbon-Bromine Bond Reactivity

The carbon-bromine (C-Br) bond in 1-Bromo-2-(methoxymethyl)naphthalene is a primary site of chemical reactivity. Its susceptibility to cleavage under various conditions allows for a range of functional group transformations.

Nucleophilic Displacement Reactions

The direct displacement of the bromide ion by a nucleophile in aryl halides, known as nucleophilic aromatic substitution (SNAr), is generally challenging. Unlike aliphatic SN2 reactions, the SNAr mechanism involves a two-step addition-elimination process. libretexts.orgyoutube.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. libretexts.org

For a SNAr reaction to proceed, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. youtube.comlibretexts.org In the case of this compound, the methoxymethyl group at the 2-position is not a strong electron-withdrawing group. Therefore, this compound is not expected to be highly reactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions, such as high temperatures and the use of very strong nucleophiles, displacement of the bromide may be possible.

The general mechanism for a putative SNAr reaction on this compound is depicted below:

Step 1: Nucleophilic Attack: A nucleophile (Nu-) attacks the C1 carbon, which is bonded to the bromine atom, leading to the formation of a negatively charged intermediate.

Step 2: Elimination of Bromide: The bromide ion is expelled, and the aromaticity of the naphthalene (B1677914) ring is restored, yielding the substituted product.

Mechanistic Studies of Reductive Cleavage, including Electroreduction

The reductive cleavage of the carbon-bromine bond in aryl halides is a well-studied process, often investigated through electrochemical methods. While specific studies on this compound are not prevalent, extensive research on the analogous compound, 1-bromo-2-methylnaphthalene (B105000), provides significant mechanistic insights. mdpi.com

The electrochemical reduction of 1-bromo-2-methylnaphthalene proceeds via a stepwise mechanism. mdpi.com The initial step involves the transfer of a single electron to the molecule, forming a transient radical anion. mdpi.com This radical anion is a short-lived species that subsequently undergoes cleavage of the C-Br bond to generate a bromide anion and an aryl radical. mdpi.com

The proposed mechanism for the electroreductive cleavage is as follows:

Electron Uptake: 1-Bromo-2-methylnaphthalene accepts an electron to form the corresponding radical anion.

C-Br Bond Cleavage: The radical anion dissociates, breaking the carbon-bromine bond to yield a 2-methylnaphthalen-1-yl radical and a bromide ion.

Radical Dimerization: The resulting aryl radicals can then react with each other to form dimers, such as 1,1'-binaphthalene, 2,2'-dimethyl compounds. mdpi.com

This stepwise process is generally favored for aromatic halides. mdpi.com It is reasonable to extrapolate that this compound would follow a similar electroreductive dissociation pathway, influenced by the electronic properties of the methoxymethyl substituent.

Radical Mediated Transformations and their Regioselectivity

Radical reactions involving this compound can be initiated by homolytic cleavage of the C-Br bond or by the reaction of the naphthalene ring with external radical species. The regioselectivity of these transformations is governed by the stability of the resulting radical intermediates and the directing effects of the substituents.

In the context of radical addition to the naphthalene core, theoretical studies on the reaction of hydroxyl radicals with naphthalene indicate a preference for addition at the α-position (C1) to form 1-naphthol (B170400) as the major product at lower temperatures. This regioselectivity is attributed to the formation of a more stable radical intermediate.

For transformations involving the generation of a radical at the C1 position (following C-Br bond cleavage), the subsequent reactions will be influenced by the presence of the methoxymethyl group at the C2 position. In radical bromination reactions, for instance, the position of attack is determined by the stability of the radical formed. In the case of alkyl-substituted naphthalenes, such as 2-methylnaphthalene, electrophilic bromination tends to occur on the aromatic ring rather than on the alkyl side chain.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium catalysts are widely employed in a variety of cross-coupling reactions that enable the formation of new carbon-carbon bonds at the site of the C-Br bond in this compound.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organohalide. nih.govresearchgate.net This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

While specific examples utilizing this compound as a substrate are not extensively documented, the general applicability of the Suzuki-Miyaura coupling to bromonaphthalene systems is well-established. researchgate.netrsc.orgnih.gov The reaction would involve the coupling of this compound with an aryl or alkyl boronic acid (or its ester) in the presence of a palladium catalyst and a base.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

An illustrative reaction scheme for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is presented below:

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | 1-Aryl-2-(methoxymethyl)naphthalene |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This transformation is invaluable for the synthesis of arylalkynes and conjugated enynes. prepchem.com The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) acting as a co-catalyst, and proceeds in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. prepchem.commdpi.comwikipedia.org

For this compound, the Sonogashira reaction provides a direct route to introduce alkynyl substituents at the C1 position. The general reactivity of bromonaphthalene derivatives in this reaction is well-established, often yielding satisfactory results. nih.gov The process involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and Cu(I) salt) and subsequent reductive elimination to yield the alkynylated naphthalene product and regenerate the Pd(0) catalyst. nih.gov

Recent advancements have focused on developing copper-free Sonogashira protocols to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. wikipedia.orgacs.org These methods often rely on meticulously designed palladium catalysts and specific reaction conditions to achieve high yields. acs.org

Table 1: Representative Sonogashira Coupling of this compound

| Alkyne Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | 85-95 |

| Trimethylsilylacetylene | Pd₂(dba)₃ / X-Phos | Cs₂CO₃ | Toluene | 80 | ~90 |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 60 | 80-90 |

| 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 70 | 85-95 |

Negishi and Kumada Coupling Reactions for Diverse Alkyl and Aryl Substitutions

To achieve diverse alkyl and aryl substitutions on the naphthalene core, Negishi and Kumada coupling reactions are powerful tools, each utilizing different organometallic reagents.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This reaction is known for its high functional group tolerance and broad scope, enabling the formation of C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. researchgate.netorganic-chemistry.org For this compound, treatment with an organozinc compound (e.g., alkylzinc chloride or arylzinc chloride) in the presence of a palladium catalyst, such as one derived from Pd(OAc)₂ and a specialized ligand like CPhos, would yield the corresponding 1-alkyl- or 1-aryl-2-(methoxymethyl)naphthalene. researchgate.netnih.gov The choice of ligand is critical to suppress side reactions like β-hydride elimination, particularly when using secondary alkylzinc reagents. researchgate.netnih.gov

The Kumada coupling (or Kumada-Corriu reaction) was one of the first catalytic cross-coupling methods developed and utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. ethz.chnih.gov The reaction is typically catalyzed by nickel or palladium complexes. ethz.ch The coupling of this compound with various alkyl or aryl Grignard reagents offers an economical and direct method for installing these substituents. nih.gov For instance, reacting the substrate with phenylmagnesium bromide in the presence of a catalyst like NiCl₂(dppp) would furnish 1-phenyl-2-(methoxymethyl)naphthalene. While highly effective, the utility of the Kumada coupling can be limited by the high reactivity of Grignard reagents, which may not tolerate certain functional groups. nih.gov

Table 2: Comparison of Negishi and Kumada Coupling for this compound

| Reaction | Organometallic Reagent | Typical Catalyst | Key Features & Considerations |

| Negishi | R-Zn-X | Pd(OAc)₂ / CPhos | High functional group tolerance; broad scope for alkyl and aryl groups. researchgate.netresearchgate.net |

| Kumada | R-Mg-X | NiCl₂(dppe) or Pd(PPh₃)₄ | Economical; uses readily available Grignard reagents; less tolerant of sensitive functional groups. ethz.chnih.gov |

Catalytic Carbon-Heteroatom Bond Formations

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides. nih.govnih.gov This reaction allows for the formation of C-N bonds under relatively mild conditions, displaying remarkable functional group tolerance and broad scope with respect to both the amine and aryl halide coupling partners. organic-chemistry.org

For this compound, this reaction provides a facile method to synthesize a variety of N-substituted 2-(methoxymethyl)naphthalen-1-amines. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a sterically hindered alkoxide like sodium tert-butoxide), and reductive elimination of the final arylamine product. nih.gov The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, enabling the coupling of a wide range of primary and secondary amines, and even ammonia (B1221849) equivalents. nih.govresearchgate.net Studies on the amination of 1-bromonaphthalene (B1665260) have demonstrated high yields, suggesting that this compound would be a similarly effective substrate. lab-chemicals.com

Table 3: Representative Buchwald-Hartwig Amination of this compound

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 85-95 |

| Morpholine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | ~90 |

| Benzophenone imine | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | 100 | 80-90 |

| Diphenylamine | Pd(OAc)₂ / P(tBu)₃ | NaOtBu | Toluene | 110 | ~95 |

Other Catalyzed C-O, C-S, and C-P Bond Formations

Beyond C-N bond formation, palladium-catalyzed cross-coupling methodologies can be adapted to form bonds between carbon and other heteroatoms like oxygen, sulfur, and phosphorus.

C-O Bond Formation: The synthesis of aryl ethers can be achieved using a Buchwald-Hartwig-type C-O coupling reaction. This process couples aryl halides with alcohols and serves as a milder alternative to the classical Ullmann condensation. nih.govbeilstein-journals.org By reacting this compound with an alcohol or phenol (B47542) in the presence of a suitable palladium catalyst and a strong base, the corresponding aryl alkyl or diaryl ether can be synthesized. The development of specific bulky biarylphosphine ligands has been crucial in overcoming challenges such as the competing β-hydride elimination pathway, especially when using primary and secondary alcohols. beilstein-journals.org

C-S Bond Formation: Aryl thioethers can be prepared via palladium- or copper-catalyzed coupling of aryl halides with thiols or their surrogates. These reactions have overcome traditional obstacles associated with the synthesis of organosulfur compounds, such as catalyst poisoning. The coupling of this compound with a thiol under Buchwald-Hartwig-type conditions would provide access to a range of 1-(arylthio)- or 1-(alkylthio)-2-(methoxymethyl)naphthalenes.

C-P Bond Formation: The construction of C-P bonds is essential for synthesizing organophosphorus compounds, which are widely used as ligands, reagents, and materials. The Hirao reaction is a palladium-catalyzed cross-coupling of aryl halides with P(O)-H compounds, such as H-phosphonates and secondary phosphine oxides, to form arylphosphonates and tertiary phosphine oxides, respectively. nih.govnih.govorganic-chemistry.org Applying Hirao conditions to this compound would allow for the direct installation of phosphonate (B1237965) or phosphine oxide moieties. More recent methods also allow for the direct synthesis of trivalent phosphines from aryl bromides using stable acylphosphine reagents. ethz.ch

Table 4: Overview of C-Heteroatom Bond Formations

| Bond Type | Heteroatom Source | Typical Catalyst | Product Class |

| C-O | Alcohols, Phenols | Pd(OAc)₂ / Bulky Biarylphosphine | Aryl Ethers |

| C-S | Thiols, Thiol Surrogates | Pd₂(dba)₃ / Xantphos or CuI | Aryl Thioethers |

| C-P | Dialkyl Phosphites, Secondary Phosphine Oxides | Pd(PPh₃)₄ or Pd(OAc)₂/dppf | Arylphosphonates, Tertiary Phosphine Oxides |

Ullmann-type Coupling Reactions for Symmetrical and Unsymmetrical Biaryl and Biheterocycle Synthesis

The Ullmann reaction is a classic method for synthesizing symmetrical biaryl compounds through the copper-mediated reductive coupling of two molecules of an aryl halide. The traditional procedure requires high temperatures and stoichiometric amounts of copper, which limits its scope. Applying these conditions to this compound would be expected to produce the symmetrical 1,1'-bis(2-(methoxymethyl)naphthalene).

Modern advancements have led to the development of catalytic Ullmann-type couplings that proceed under milder conditions and can be used for both symmetrical (homo-coupling) and unsymmetrical (cross-coupling) biaryl synthesis. These reactions often employ palladium or nickel catalysts, sometimes in combination with copper. A recently developed multimetallic (Ni/Pd) cross-Ullmann reaction, for example, allows for the general synthesis of unsymmetrical biheteroaryls from heteroaryl halides and triflates. By adapting these modern protocols, this compound could be coupled with another distinct aryl or heteroaryl halide to generate unsymmetrical biaryl structures, significantly expanding its synthetic utility. Greener approaches using reusable catalysts, such as Pd/ZrO₂, have also been reported for Ullmann-type couplings.

Ligand Design and Catalyst Optimization for Enhanced Selectivity and Efficiency

The success of the aforementioned cross-coupling reactions hinges critically on the design of the catalyst system, particularly the choice of ligand coordinated to the metal center (usually palladium). Ligand properties, such as steric bulk and electronic character, directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For instance, in Buchwald-Hartwig amination and C-O coupling, the development of bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, DavePhos, RockPhos) has been paramount. beilstein-journals.org These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species that are highly active in oxidative addition. Their steric hindrance facilitates the final reductive elimination step, outcompeting side reactions like β-hydride elimination. beilstein-journals.org

Similarly, in Negishi coupling of secondary alkyl groups, ligands like CPhos are designed to effectively promote reductive elimination over β-hydride elimination, leading to high selectivity for the desired branched product. researchgate.netnih.gov For Sonogashira couplings, N-heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines. Tuning the steric bulk of the N-aryl substituents on the NHC core allows for the creation of highly reactive Pd-NHC complexes that can catalyze challenging couplings under mild conditions. The rational design of ligands is thus a continuous effort to expand the substrate scope, improve reaction rates and yields, increase selectivity, and lower catalyst loadings, making these powerful transformations more efficient and practical.

Reactivity of the Methoxymethyl Group

The methoxymethyl group in this compound is a key functional moiety that can undergo a variety of chemical transformations. This section details the reactions that specifically target this part of the molecule, enabling the generation of new functionalities.

Dealkylation and Ether Cleavage Reactions for Hydroxyl Group Generation

The conversion of the methoxymethyl ether to the corresponding primary alcohol, (1-bromo-2-naphthyl)methanol, is a fundamental transformation. This dealkylation is typically achieved through ether cleavage reactions, commonly employing strong Lewis acids or proton acids.

One of the most effective reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govcore.ac.uknih.govgvsu.edu The reaction mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This coordination enhances the leaving group ability of the methoxy (B1213986) group. Subsequently, a bromide ion, either from another equivalent of BBr₃ or from the initial adduct, attacks the methyl group in an Sₙ2 fashion, leading to the cleavage of the carbon-oxygen bond. pearson.com The resulting borate (B1201080) ester is then hydrolyzed during aqueous workup to yield the desired alcohol.

The general reaction is depicted below:

Reaction Scheme for Dealkylation using Boron Tribromide

Advanced Synthetic Applications of 1 Bromo 2 Methoxymethyl Naphthalene

Construction of Complex Naphthalene (B1677914) Architectures

The rigid, planar structure of the naphthalene core is a desirable motif in many complex chemical architectures. 1-Bromo-2-(methoxymethyl)naphthalene provides a strategic starting point for elaborating this core, enabling the construction of highly substituted naphthalenes, extended aromatic systems, and novel heterocyclic structures fused to the naphthalene framework.

The bromine atom on the this compound scaffold is ideally positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon bonds. Reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, at the C1 position.

The Suzuki-Miyaura coupling, in particular, is widely employed for this purpose due to its mild reaction conditions and high functional group tolerance. researchgate.netnih.gov By reacting this compound with various organoboron reagents (boronic acids or esters), a diverse library of 1-substituted naphthalene derivatives can be generated. When the coupling partner is another aromatic or polycyclic aromatic boronic acid, this methodology directly leads to the formation of larger Polynuclear Aromatic Hydrocarbons (PAHs). nih.govwisc.edu These extended π-systems are of significant interest in materials science and electronics. For instance, the synthesis of 1-arylnaphthalenes has been systematically studied using Suzuki-Miyaura cross-coupling, demonstrating the efficiency of this method for building complex biaryl structures. researchgate.net The methoxymethyl group in the C2 position can aid in the solubility of these often-insoluble larger aromatic systems, facilitating their processing and characterization.

Table 1: Exemplar Suzuki-Miyaura Cross-Coupling Reactions for Naphthalene Substitution

| Naphthalene Substrate (Analogue) | Coupling Partner (Boronic Acid/Ester) | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-2-naphthoate | Phenylboronic acid | Pd(OAc)₂, PQXphos, K₃PO₄ | 1-Phenyl-2-naphthoate | High | rsc.org |

| 1,8-Dibromonaphthalene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-Bromo-8-(4-methoxyphenyl)naphthalene | ~60% | researchgate.net |

| ortho-Bromoaniline | Various aryl boronic esters | CataCXium A palladacycle, K₃PO₄ | ortho-Arylanilines | Good to Excellent | nih.gov |

The synthesis of molecules where heterocyclic rings are fused to a naphthalene core is a significant area of research, as these compounds often exhibit unique biological and photophysical properties. rsc.org this compound is an excellent precursor for such syntheses. A common and powerful strategy involves a two-step, one-pot sequence featuring a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.

For example, a heteroarylboronic acid can be coupled to the C1 position via a Suzuki reaction. The newly introduced heteroaryl group can then undergo an intramolecular C-H activation or condensation reaction, leading to the formation of a new ring fused across the peri- or ortho-positions of the naphthalene scaffold. beilstein-journals.orgnih.gov This modular approach allows for the synthesis of a wide variety of acenaphthylene-fused heteroarenes, including thiophene, furan, pyrazole, and pyridine (B92270) derivatives. beilstein-journals.org The methoxymethyl group at the C2 position can play a role in directing or influencing the cyclization step, or it can be a site for further functionalization after the core heterocyclic structure is assembled.

Precursor in Specialized Organic Material Synthesis

The naphthalene unit is a common component in advanced organic materials due to its excellent thermal stability and electronic properties. As a functionalized building block, this compound provides a route to tailor-made precursors for materials used in optoelectronics and polymer chemistry.

Naphthalene derivatives are integral to the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic materials used. The bromo-functionality of this compound is a key feature that allows chemists to extend the π-conjugation of the naphthalene core, a critical step in tuning the material's HOMO/LUMO energy levels and, consequently, its optical and electronic properties.

Through cross-coupling reactions, electron-donating or electron-accepting moieties can be attached to the naphthalene scaffold. This strategy is used to create "push-pull" architectures or donor-acceptor (D-A) copolymers, which are fundamental designs for many optoelectronic materials. electrochemsci.org For instance, naphthalene diimide (NDI)-based materials are known n-type semiconductors, and their properties can be modulated by introducing different groups onto the naphthalene core. electrochemsci.org The methoxymethyl substituent can improve the processability and solubility of these materials, which is crucial for forming the high-quality thin films required for device fabrication.

In polymer science, naphthalene-containing monomers are used to synthesize polymers with high thermal stability, chemical resistance, and specific optical properties. This compound can be utilized as a precursor to various types of monomers.

For example, through a Grignard or lithiation reaction followed by borylation, the bromo group can be converted into a boronic acid or ester. This transformation yields a bifunctional A-B type monomer, 1-boronic ester-2-(methoxymethyl)naphthalene, which can undergo self-polycondensation via a Suzuki polymerization reaction to produce a polynaphthalene derivative. Alternatively, it can be copolymerized with other dihaloaromatic monomers. The methoxymethyl group attached to the polymer backbone can enhance solubility in common organic solvents and influence the final material's physical properties, such as its glass transition temperature (Tg) and film-forming capabilities. Studies on copolymers incorporating naphthalene-based units have shown that such modifications are effective in tuning thermal and mechanical properties. researchgate.net

Table 2: Potential Polymerization Applications of Naphthalene Derivatives

| Monomer Type | Polymerization Method | Resulting Polymer Class | Potential Property Influence of Methoxymethyl Group | Reference |

|---|---|---|---|---|

| A-B type Naphthalene Monomer | Suzuki Polycondensation | Poly(2-(methoxymethyl)naphthalene) | Increased solubility, lower Tg | researchgate.net |

| Naphthalene Diimide (NDI) with Donor Comonomer | Stille or Suzuki Polycondensation | Donor-Acceptor Conjugated Polymer | Improved processability for thin-film devices | electrochemsci.org |

| Methacrylate with Naphthalene Pendant Group | Free Radical Polymerization | Poly(methacrylate) with Naphthalene side chains | Modified refractive index and thermal stability | researchgate.net |

Intermediate in the Synthesis of Functionally Active Organic Molecules

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.gov The ability to selectively functionalize the naphthalene ring system is therefore of high importance in drug discovery and development. This compound serves as a valuable intermediate in this context, allowing for the systematic modification of the core structure to explore structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions are extensively used to create libraries of analogues for biological screening. nih.gov Starting from this compound, diverse chemical groups can be introduced at the C1 position. This approach was successfully used in the development of antagonists for the human CC chemokine receptor 8 (CCR8), where a bromo-naphthalene precursor was functionalized via various cross-coupling reactions to generate a library of potential drug candidates. nih.gov The methoxymethyl group provides an additional point of diversity; it can be retained to study its steric and electronic contributions or chemically modified at a later stage of the synthesis to further probe the SAR. The synthesis of novel naphthalene-heterocycle hybrids has also led to the discovery of compounds with potent antitumor and anti-inflammatory activities. rsc.org

Theoretical and Computational Investigations on 1 Bromo 2 Methoxymethyl Naphthalene

Quantum Chemical Investigations of Electronic Structure

The arrangement of electrons within a molecule dictates its physical and chemical behavior. Quantum chemical methods allow for a detailed examination of the electronic environment of 1-bromo-2-(methoxymethyl)naphthalene.

Analysis of Molecular Orbitals and Frontier Molecular Orbitals (FMOs)

The molecular orbitals (MOs) of a compound describe the spatial distribution of its electrons. Of particular importance are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and electronic excitation properties.

For this compound, theoretical calculations would reveal the localization of the HOMO primarily on the electron-rich naphthalene (B1677914) ring system, with some contribution from the bromine atom's lone pairs. Conversely, the LUMO is expected to be an antibonding orbital (π*) distributed across the aromatic system, with a significant coefficient on the carbon atom bonded to the bromine, indicating a site susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | - | Highest Occupied Molecular Orbital |

| LUMO | - | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |

Note: Specific energy values require dedicated quantum chemical calculations which are not available in the public literature for this exact molecule. The table serves as a template for such data.

Electron Density Distribution and Electrostatic Potentials

The electron density distribution map illustrates how electrons are dispersed throughout the molecule. In this compound, a higher electron density is anticipated around the electronegative bromine and oxygen atoms, as well as across the delocalized π-system of the naphthalene core.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. These would be expected near the oxygen and bromine atoms. Conversely, regions of positive electrostatic potential (blue) are electron-poor and susceptible to nucleophilic attack. Such areas would likely be found on the hydrogen atoms and the carbon atom attached to the bromine.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. This allows for a deeper understanding of reaction feasibility and selectivity.

Potential Energy Surface (PES) Calculations for Key Bond Transformations

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By calculating the PES for a reaction, chemists can identify the lowest energy pathway from reactants to products, which corresponds to the most likely reaction mechanism. For this compound, PES calculations would be instrumental in studying reactions such as nucleophilic aromatic substitution or the initial steps of metal-catalyzed cross-coupling reactions.

Dynamics of Carbon-Bromine Bond Dissociation, including Radical Anion Pathways

The carbon-bromine (C-Br) bond is a key functional group in this compound, and its cleavage is often a critical step in its synthetic transformations. Computational dynamics simulations can model the process of C-Br bond dissociation. This can occur through a direct homolytic or heterolytic cleavage.

Furthermore, an alternative pathway involves the formation of a radical anion. In this mechanism, the molecule first accepts an electron to form a radical anion intermediate. This species is highly unstable, and the C-Br bond can then dissociate to yield a naphthyl radical and a bromide anion. Computational studies can model the energetics of electron attachment and the subsequent bond cleavage, providing insight into the viability of such radical anion pathways.

Modeling of Catalytic Mechanisms in Cross-Coupling Reactions

This compound is a potential substrate for various palladium- or copper-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. Computational modeling, often using Density Functional Theory (DFT), can elucidate the intricate mechanisms of these catalytic cycles.

Key steps that can be modeled include:

Oxidative Addition: The initial step where the catalyst (e.g., a Pd(0) complex) inserts into the C-Br bond of this compound.

Transmetalation: The transfer of an organic group from another reagent (e.g., an organoboron or organotin compound) to the metal center.

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the metal center, regenerating the catalyst.

By calculating the energy profile of the entire catalytic cycle, researchers can understand the rate-determining step, the role of ligands on the metal catalyst, and the factors that control the reaction's efficiency and selectivity.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A thorough search of scientific literature and chemical databases has revealed a significant gap in the theoretical and computational investigation of this compound. Currently, there are no published studies presenting predicted spectroscopic parameters, such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption maxima, for this specific compound. Consequently, a direct correlation with experimental data is not possible at this time.

While computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, and numerous studies apply these methods to various naphthalene derivatives, research focusing specifically on this compound has not been disseminated in the public domain.

The general approach for such an investigation would typically involve the use of Density Functional Theory (DFT) for geometry optimization and the calculation of vibrational frequencies (IR spectroscopy) and NMR chemical shifts. For the prediction of electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is commonly employed. These theoretical values would then be compared against experimentally obtained spectra to validate the computational model.

However, in the absence of any specific computational or experimental data for this compound, no data tables or detailed research findings can be provided.

Concluding Remarks and Outlook for 1 Bromo 2 Methoxymethyl Naphthalene Research

Summary of Key Methodological Advances and Reactivity Insights

The synthetic utility of 1-Bromo-2-(methoxymethyl)naphthalene is primarily anchored in the reactivity of its carbon-bromine bond. Methodological advancements in organic synthesis have established this moiety as a premier substrate for transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, in particular, represent a robust and versatile strategy for C-C, C-N, and C-O bond formation at the C1 position of the naphthalene (B1677914) core. nih.govacs.org The development of highly active palladium catalysts allows for efficient coupling with a wide array of partners, including boronic acids (Suzuki-Miyaura coupling), organozinc reagents (Negishi coupling), and terminal alkynes (Sonogashira coupling), enabling the construction of complex biaryl systems and other extended π-conjugated structures. researchgate.netresearchgate.net

Theoretical and experimental studies on related compounds, such as 1-bromo-2-methylnaphthalene (B105000), suggest that upon one-electron reduction, the radical anion formed readily undergoes cleavage of the C-Br bond. mdpi.com This process yields a naphthyl radical, which can then engage in subsequent bond-forming events, such as dimerization. mdpi.com This fundamental reactivity insight opens avenues for electrochemical and photochemical transformations.

The methoxymethyl group at the C2 position, while generally stable, exerts significant steric and electronic influence on the adjacent reactive center. It can direct metallation or other substitution reactions and modulate the electronic properties of the naphthalene ring system, which in turn influences the reactivity and spectroscopic characteristics of the final products. Its presence is integral to the unique identity of the scaffold, distinguishing it from other isomeric bromonaphthalenes.

Identification of Emerging Research Frontiers in Naphthalene Chemistry

The field of naphthalene chemistry is continually evolving, with several emerging frontiers poised to leverage building blocks like this compound. One of the most significant areas is the development of novel polycyclic aromatic hydrocarbons (PAHs) for applications in materials science. rsc.orgrsc.org Naphthalene derivatives are core components of organic semiconductors used in organic field-effect transistors (OFETs) and organic solar cells (OSCs). rsc.org The defined substitution pattern of this compound makes it an ideal starting material for synthesizing larger, precisely functionalized PAHs with tailored optoelectronic properties.

Another major frontier is the direct C-H functionalization of the naphthalene core. researchgate.net While the C-Br bond provides a reliable site for modification, modern synthetic methods increasingly focus on the selective activation of C-H bonds to streamline synthetic sequences. Future research may explore using the existing substituents on this compound to direct C-H activation at other positions on the ring, enabling the synthesis of polysubstituted naphthalenes that are difficult to access through traditional methods. nih.gov

Furthermore, the application of photoredox catalysis is expanding the toolkit for aromatic functionalization. researchgate.net Light-mediated processes could unlock novel reaction pathways for this compound, potentially enabling transformations under milder conditions and with different selectivity compared to traditional thermal methods.

Prospective Areas for Synthetic Innovation and Application Expansion

Looking ahead, synthetic innovation will likely focus on expanding the reaction portfolio of this compound. This includes the development of more sustainable catalytic systems using earth-abundant metals to replace palladium in cross-coupling reactions. Moreover, exploring its use in multicomponent reactions could provide rapid access to molecular complexity from simple precursors. researchgate.net

In terms of application expansion, the synthesis of novel naphthalene diimides (NDIs) presents a promising avenue. bohrium.comacs.orgnih.gov NDIs are a prominent class of electron-deficient compounds used in sensors, supramolecular chemistry, and artificial photosynthesis. bohrium.comacs.org this compound could serve as a precursor to core-substituted NDIs, where the methoxymethyl group can fine-tune the electronic properties and solubility of the resulting material. bohrium.comacs.org

In medicinal chemistry, the naphthalene scaffold is a privileged structure found in numerous biologically active compounds. csir.co.za Palladium-catalyzed cross-coupling reactions on bromo-naphthalene precursors have been used to generate libraries of compounds for drug discovery, such as antagonists for the CCR8 receptor. nih.gov The unique substitution of this compound makes it a valuable starting point for creating new chemical entities with potential therapeutic applications. The strategic elaboration of this building block could lead to the discovery of novel ligands, molecular probes, or drug candidates.

Q & A

Q. Recommended Workflow :

Collect high-resolution data (≤1.0 Å).

Refine using SHELXL with Hirshfeld atom refinement (HAR).

Validate with PLATON’s ADDSYM to detect missed symmetry .

What are the critical toxicological endpoints for this compound in preclinical studies?

Basic Research Focus :

Toxicity screening protocols.

Methodological Answer :

Follow ATSDR’s framework for naphthalene derivatives :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。